![molecular formula C20H22N4OS B5587202 4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine](/img/structure/B5587202.png)
4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine
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Overview
Description
The synthesis and study of pyrazole derivatives and their complexes have garnered interest due to their wide range of biological activities and potential applications in medicinal chemistry. These compounds are characterized by their pyrazole core, a five-membered ring with two nitrogen atoms, which can be functionalized to produce a vast array of derivatives with varied properties.
Synthesis Analysis
Synthesis routes for pyrazole derivatives often involve the reaction of hydrazine with 1,3-dicarbonyl compounds or their equivalents. For example, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved through coupling reactions and characterized by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For instance, the structure of novel pyrazolone derivatives was confirmed through X-ray analysis, showcasing their potential as antimicrobial agents (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, enabling the synthesis of complex molecules with specific functions. These reactions include nucleophilic substitution, cyclization, and coupling reactions, which are pivotal in the synthesis of compounds with desired biological or chemical properties (Mishriky & Moustafa, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methyl-2-phenylpiperazin-1-yl)-[5-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14-8-9-19(26-14)16-12-17(22-21-16)20(25)24-11-10-23(2)13-18(24)15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNZTHXLSRWFQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N3CCN(CC3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine |
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